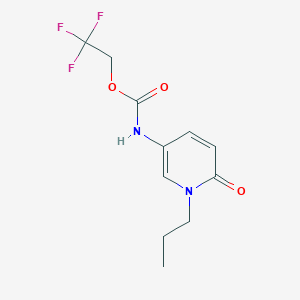
2,2,2-trifluoroethyl N-(6-oxo-1-propyl-1,6-dihydropyridin-3-yl)carbamate
Descripción general
Descripción
This compound, also known by its CAS number 1333569-97-3, is a chemical with the molecular formula C11H13F3N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-C=O-O), a trifluoroethyl group (C-CF3), and a 1,6-dihydropyridin-3-yl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.23 . Other physical and chemical properties such as boiling point and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Trifluoromethyl groups are integral in numerous drugs and agrochemicals. The trifluoromethylation process, especially for N-heteroaromatic compounds, is pivotal. The study by Nishida et al. (2014) presents a reliable method for the synthesis of trifluoromethyl group-containing N-heteroaromatics. This process, involving regioselective addition of a trifluoromethyl nucleophile to activated N-heteroaromatic N-oxides, is significant for both laboratory and industrial applications due to its mild conditions and high functional group tolerance (Nishida et al., 2014).
Material Science and Organic Electronics
The compound's utility extends to material science, particularly in the fabrication of organic electronics. Zhao et al. (2020) synthesized a new 9-phenylfluorene functionalized compound with high triplet energy level, useful in blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound, due to its significant steric hindrance and high triplet energy level, is instrumental in suppressing excimer emission in OLEDs, highlighting its potential in improving the performance of organic electronic devices (Zhao et al., 2020).
Photoredox Catalysis
The compound's derivatives are also explored in photoredox catalysis, an area that holds promise for facilitating radical reactions under mild conditions. Koike and Akita (2016) discussed the photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, showcasing the potential of the trifluoromethyl group and its derivatives in creating valuable organofluorine compounds through redox-neutral processes under visible light irradiation (Koike & Akita, 2016).
Heterocyclic Compound Synthesis
Furthermore, the synthesis of heterocyclic compounds, especially dihydropyridines, is another crucial application. Habibi et al. (2013) detailed a synthetic route for 1,4-dihydropyridines bearing a carbamate moiety, showcasing the versatility of the carbamate group in heterocyclic compound synthesis. The process involves the reaction of different hydroxyaldehydes with phenyl isocyanates and methyl acetoacetate, underlining the compound's relevance in synthetic organic chemistry (Habibi et al., 2013).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(6-oxo-1-propylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-2-5-16-6-8(3-4-9(16)17)15-10(18)19-7-11(12,13)14/h3-4,6H,2,5,7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPHJNLZAUVIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(6-oxo-1-propyl-1,6-dihydropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



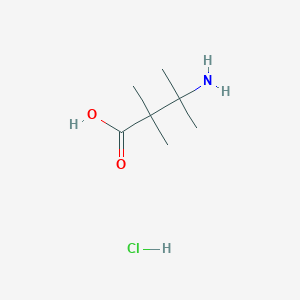
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

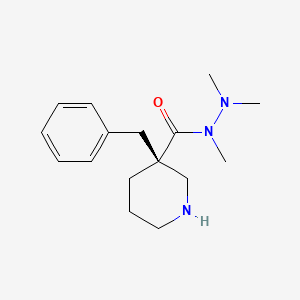
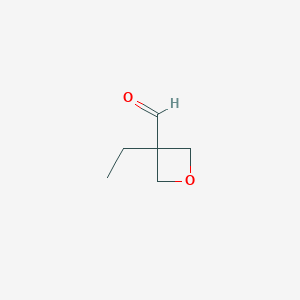

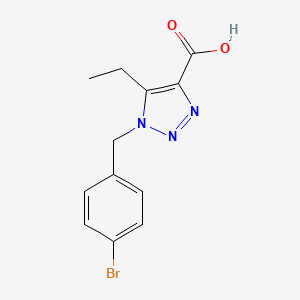
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)

